molecular formula C7H9ClN4O5 B7883905 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate

5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate

Cat. No.: B7883905
M. Wt: 264.62 g/mol
InChI Key: LECCJFZXMVQIJK-UHFFFAOYSA-N
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Description

5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    N,N-Dimethylation: The dimethylation of the amide group is usually carried out using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chlorine atom.

Major Products

    N-oxides: Formed through oxidation reactions.

    Dechlorinated Derivatives: Resulting from reduction reactions.

    Substituted Triazoles: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1,3-dimethyl-1H-1,2,4-triazole: Lacks the carboxamide group, making it less versatile in reactions.

    N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide: Does not have the chlorine atom, affecting its reactivity.

    1,2,4-triazole-3-carboxamide: A simpler structure without the dimethyl and chlorine substitutions.

Uniqueness

5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity

Properties

IUPAC Name

5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O.C2H2O4/c1-10(2)4(11)3-7-5(6)9-8-3;3-1(4)2(5)6/h1-2H3,(H,7,8,9);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECCJFZXMVQIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NNC(=N1)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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